molecular formula C13H19N B3199037 2-Cyclopentyl-1-phenylethan-1-amine CAS No. 1016743-07-9

2-Cyclopentyl-1-phenylethan-1-amine

Cat. No.: B3199037
CAS No.: 1016743-07-9
M. Wt: 189.3 g/mol
InChI Key: OXMIGFICANIVEU-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-phenylethan-1-amine (IUPAC: 2-cyclopentyl-1-phenylethanamine) is a secondary amine characterized by a phenyl group and a cyclopentyl group attached to an ethylamine backbone, with a molecular formula of C₁₃H₁₉N and a molecular weight of 189.30 g/mol . This compound serves as a valuable chiral intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals . Its structural features—a balance between an aromatic (phenyl) and an alicyclic (cyclopentyl) moiety—make it a versatile building block for modulating steric and electronic properties in drug design . The hydrochloride salt (CAS 1423024-27-4) is also available and is typically stored at -20°C for long-term stability . In scientific research, this 2-phenethylamine derivative is investigated for its potential biological activity and receptor interactions . Preliminary studies on related structures suggest potential neuropharmacological effects and interactions with serotonin receptors, such as the 5-HT2C receptor, indicating relevance in central nervous system (CNS) research . The compound can be synthesized via reductive amination of 2-cyclopentylacetophenone or through Grignard addition reactions . Identification and characterization are reliably performed using analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . This product is intended for research purposes only and is not approved for human or veterinary use .

Properties

IUPAC Name

2-cyclopentyl-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11,13H,4-7,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMIGFICANIVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-phenylethan-1-amine can be achieved through several methods. One common approach involves the reductive amination of cyclopentanone with phenylethylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopentyl-1-phenylethan-1-amine may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at reflux conditions.

Major Products Formed

    Oxidation: Cyclopentyl phenyl ketone or cyclopentyl benzoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-Cyclopentyl-1-phenylethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to trace amine-associated receptors, affecting neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-cyclopentyl-1-phenylethan-1-amine and related compounds:

Compound Name Core Structure Functional Groups Key Structural Features
2-Cyclopentyl-1-phenylethan-1-amine Ethylamine backbone Phenyl, cyclopentyl Moderate steric bulk; 5-membered ring
2,2-Diphenylethan-1-amine Ethylamine backbone Two phenyl groups High aromaticity; planar geometry
2-Cyclopropyl-1-phenylethan-1-amine Ethylamine backbone Phenyl, cyclopropyl High ring strain; 3-membered ring
2-Cycloheptylethan-1-amine Ethylamine backbone Cycloheptyl Flexible 7-membered ring; increased lipophilicity
2-Cyclododecylethan-1-amine Ethylamine backbone Cyclododecyl Bulky 12-membered ring; hydrophobic

Key Observations :

  • Ring Size and Strain : Cyclopropane derivatives (e.g., 2-cyclopropyl-1-phenylethan-1-amine) exhibit significant angle strain, enhancing reactivity in ring-opening reactions . In contrast, the cyclopentyl group provides a balance of stability and moderate steric hindrance .

Physical and Chemical Properties

Property 2-Cyclopentyl-1-phenylethan-1-amine 2,2-Diphenylethan-1-amine 2-Cyclopropyl-1-phenylethan-1-amine
Molecular Weight (g/mol) 225.76 (HCl salt) 197.29 175.28 (free base)
Melting Point Not Available (NA) NA NA
Solubility Polar solvents (as HCl salt) Low in water Moderate in organic solvents
Storage Conditions -20°C (long-term) Room temperature -4°C (short-term)

Key Observations :

  • The hydrochloride salt form of 2-cyclopentyl-1-phenylethan-1-amine improves solubility in polar solvents compared to non-salt forms of analogs .
  • Larger cycloalkyl groups (e.g., cyclododecyl) increase molecular weight and hydrophobicity, impacting bioavailability .

Biological Activity

2-Cyclopentyl-1-phenylethan-1-amine is an organic compound with the molecular formula C₁₃H₁₉N and a molecular weight of approximately 189.302 g/mol. This compound features a cyclopentyl group attached to the second carbon of a phenylethanamine structure, placing it within the broader class of amines. Its unique structural characteristics suggest potential applications in medicinal chemistry and pharmacology, particularly concerning its biological activity and receptor interactions.

Chemical Structure and Synthesis

The chemical structure of 2-Cyclopentyl-1-phenylethan-1-amine is characterized by the following features:

FeatureDescription
Molecular FormulaC₁₃H₁₉N
Molecular Weight189.302 g/mol
Structural CharacteristicsCyclopentyl group, phenylethanamine backbone

The synthesis typically involves multi-step organic reactions, which may include various reagents and conditions tailored to achieve the desired product. Understanding these synthetic pathways is crucial for exploring its biological applications.

Biological Activity

Research into the biological activity of 2-Cyclopentyl-1-phenylethan-1-amine indicates several potential pharmacological effects:

1. Neuropharmacological Effects:
Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially modulating neurotransmitter systems or receptor activities. The specific pathways involved in its neuroprotective effects are still under investigation, but initial findings indicate interactions with serotonin receptors, particularly the 5-HT2C receptor, which is known to be involved in mood regulation and cognitive functions.

2. Receptor Interactions:
Studies have highlighted that compounds structurally related to 2-Cyclopentyl-1-phenylethan-1-amine can act as selective agonists for serotonin receptors. For instance, N-substituted (2-phenylcyclopropyl)methylamines have shown selectivity for the 5-HT2C receptor with implications for antipsychotic activity . This suggests that 2-Cyclopentyl-1-phenylethan-1-amine may also interact similarly with serotonin receptors, warranting further exploration of its therapeutic potential.

3. Pharmacological Studies:
In vitro studies have indicated that derivatives of this compound may serve as effective ligands for various receptors, influencing their activity. Understanding these interactions is essential for determining the therapeutic applications and optimizing the structure for enhanced biological activity .

Case Studies and Research Findings

Recent case studies have not specifically highlighted 2-Cyclopentyl-1-phenylethan-1-amine but have focused on related compounds within the phenylethylamine class. The implications of these studies suggest a growing interest in exploring similar compounds for their pharmacological properties:

Case Study Insights:

  • Neuroprotective Potential: A study focusing on cyclopropyl analogs demonstrated neuroprotective effects through modulation of specific signaling pathways .
  • Serotonin Receptor Agonism: Research into N-substituted derivatives has revealed promising results in terms of functional selectivity at serotonin receptors, indicating potential for treating psychiatric disorders .

Q & A

Q. How is 2-Cyclopentyl-1-phenylethan-1-amine identified and characterized in laboratory settings?

Methodological Answer: Identification involves a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra resolve the amine and cyclopentyl/phenyl substituents. For example, the cyclopentyl group exhibits distinct multiplet patterns in the 1.5–2.5 ppm range, while aromatic protons from the phenyl group appear at 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C₁₃H₁₉N) and fragmentation patterns.
  • CAS Registry : Cross-referencing with CAS No. 1076199-92-2 ensures accurate identification .

Q. What are the primary synthetic routes for 2-Cyclopentyl-1-phenylethan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

  • Reductive Amination : Reacting 2-cyclopentylacetophenone with ammonia or ammonium acetate under hydrogenation (H₂/Pd-C). Yield optimization requires adjusting temperature (50–80°C), solvent (methanol/ethanol), and reaction time (12–24 hours) .
  • Grignard Addition : Phenylmagnesium bromide reacting with cyclopentyl nitrile, followed by hydrolysis. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What safety protocols are recommended for handling 2-Cyclopentyl-1-phenylethan-1-amine in research laboratories?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested per EN 166/EU standards), safety goggles, and lab coats .
  • Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents.
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. CHEMTREC emergency protocols apply .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular geometry of 2-Cyclopentyl-1-phenylethan-1-amine?

Methodological Answer:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and hydrogen positions. Modern features like TWIN/BASF commands address twinning defects .
  • Visualization : WinGX/ORTEP generates thermal ellipsoid plots to illustrate bond angles and torsional strain in the cyclopentyl ring .

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR-derived dihedral angles with XRD-measured values. Discrepancies may arise from solution-phase conformational flexibility vs. solid-state rigidity.
  • DFT Calculations : Use Gaussian or ORCA software to model energetically favorable conformers and match experimental data .
  • Dynamic NMR : Variable-temperature NMR can detect ring puckering or amine inversion dynamics .

Q. What pharmacological interactions are influenced by the stereochemistry of 2-Cyclopentyl-1-phenylethan-1-amine?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., with ³H-labeled ligands) quantify affinity for serotonin/dopamine receptors. The cyclopentyl group’s chair conformation impacts hydrophobic interactions .
  • Enantiomeric Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to isolate (R)- and (S)-enantiomers. Pharmacokinetic studies (e.g., plasma protein binding) reveal stereospecific metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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